5-methyl-2-oxo-3H-pyridine-3-carboxylic acid
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Overview
Description
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones, which can be catalyzed by nickel (II) complexes . Another method includes the three-component reactions of 2,3-diketo esters, amines, and ketones . Additionally, the oxidative cyclization of β-enaminones has been demonstrated as an effective route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the carboxylic acid or keto groups.
Scientific Research Applications
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific proteases or kinases, thereby affecting signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic acid (2-pyridinecarboxylic acid): Differing in the position of the carboxylic acid group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): The carboxylic acid group is at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methyl-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h2-3,5H,1H3,(H,10,11) |
InChI Key |
WWYLQLLHZNCQNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)N=C1)C(=O)O |
Origin of Product |
United States |
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